Methyl 3-(2,4,6-trichlorophenoxy)propanoate
Overview
Description
Methyl 3-(2,4,6-trichlorophenoxy)propanoate is a synthetic organic compound with the molecular formula C10H9Cl3O3 and a molecular weight of 283.54 g/mol . It is commonly used as a herbicide, particularly in agriculture for weed control in cereal crops, grasslands, and paddocks. The compound is known for its effectiveness in controlling broadleaf weeds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(2,4,6-trichlorophenoxy)propanoate can be synthesized through the esterification of 3-(2,4,6-trichlorophenoxy)propanoic acid with methanol in the presence of an acid catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as distillation and crystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2,4,6-trichlorophenoxy)propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed to yield 3-(2,4,6-trichlorophenoxy)propanoic acid and methanol.
Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids.
Substitution: The chlorine atoms in the aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester bond.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: 3-(2,4,6-trichlorophenoxy)propanoic acid and methanol.
Oxidation: Corresponding carboxylic acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(2,4,6-trichlorophenoxy)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on plant physiology and its role in herbicide resistance.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 3-(2,4,6-trichlorophenoxy)propanoate involves its interaction with specific molecular targets in plants. It acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). This leads to uncontrolled growth and eventually the death of the plant. The compound disrupts normal cell division and elongation processes, affecting various pathways involved in plant growth and development.
Comparison with Similar Compounds
Methyl 3-(2,4,6-trichlorophenoxy)propanoate is similar to other synthetic auxins such as:
- 2,4-Dichlorophenoxyacetic acid (2,4-D)
- Methyl 2-(4-chlorophenoxy)propanoate
- Methyl 2-(2,4-dichlorophenoxy)propanoate
Uniqueness
What sets this compound apart is its specific structure, which provides unique herbicidal properties. The presence of three chlorine atoms in the aromatic ring enhances its effectiveness and persistence in the environment compared to other similar compounds.
Properties
IUPAC Name |
methyl 3-(2,4,6-trichlorophenoxy)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl3O3/c1-15-9(14)2-3-16-10-7(12)4-6(11)5-8(10)13/h4-5H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRRSSMDVBTBMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCOC1=C(C=C(C=C1Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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